molecular formula C20H24N2O2S B11089865 propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate

propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11089865
M. Wt: 356.5 g/mol
InChI Key: BYJMITRGJOUKAS-UHFFFAOYSA-N
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Description

Propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate is a synthetic organic compound featuring a bicyclic cyclopenta[b]pyridine core substituted with a cyano group at position 3 and a cyclohex-3-en-1-yl moiety at position 4.

Properties

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

propan-2-yl 2-[(3-cyano-4-cyclohex-3-en-1-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C20H24N2O2S/c1-13(2)24-18(23)12-25-20-16(11-21)19(14-7-4-3-5-8-14)15-9-6-10-17(15)22-20/h3-4,13-14H,5-10,12H2,1-2H3

InChI Key

BYJMITRGJOUKAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C3CCC=CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate typically involves a multicomponent condensation reaction. The key starting materials include malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction proceeds through several steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The final product is obtained by the addition of alkylating agents and subsequent aromatization of the dihydropyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and sulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate exhibit significant anticancer properties. A study demonstrated that derivatives of sulfanyl-acetamides showed promising antiproliferative activity against human cancer cell lines, including HCT-116 and MCF-7. The synthesized compounds exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating their potential as effective anticancer agents .

Anti-inflammatory Properties
In silico studies have suggested that compounds related to this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in the development of anti-inflammatory drugs, warranting further structure optimization and biological evaluation .

Agricultural Applications

Pesticidal Activity
Compounds with similar structural features have been investigated for their efficacy in controlling phytopathogenic microorganisms. The use of sulfanyl derivatives has shown potential in agricultural applications as fungicides or bactericides, contributing to crop protection strategies . The ability of these compounds to inhibit specific microbial targets can be harnessed to develop novel agrochemicals.

Pharmaceutical Formulations

Drug Delivery Systems
The unique chemical structure of this compound allows it to be explored in drug formulation technologies. Its properties can be optimized for use in targeted drug delivery systems, enhancing the bioavailability and therapeutic efficacy of existing medications .

Research and Development

Synthetic Methodologies
The synthesis of this compound can be achieved through straightforward synthetic routes involving commercially available reagents. This simplicity facilitates its incorporation into research laboratories focused on drug discovery and development .

Summary Table of Applications

Application AreaPotential UsesNotable Findings
Medicinal ChemistryAnticancer agents, anti-inflammatory drugsIC50 values from 1.9 to 7.52 µg/mL against cancer cells
Agricultural SciencesPesticides for crop protectionEffective against phytopathogenic microorganisms
Pharmaceutical FormulationsDrug delivery systemsEnhances bioavailability of therapeutic agents
Research & DevelopmentSynthetic methodologies for compound preparationSimple synthesis using commercially available reagents

Mechanism of Action

The mechanism of action of propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets may include protein kinases, calcium channels, and other enzymes involved in cellular signaling pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs share the cyclopenta[b]pyridine core but differ in substituents and ester groups, leading to distinct physicochemical and functional properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent (Position 4) Ester Group Molecular Formula CAS Number Key Properties
Propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate Cyclohex-3-en-1-yl Propan-2-yl acetate C₂₀H₂₃N₂O₂S Not provided Bulky cycloalkenyl substituent enhances steric hindrance and lipophilicity .
Ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate Trifluoromethyl Ethyl propanoate C₁₅H₁₅F₃N₂O₂S 937597-92-7 Electron-withdrawing CF₃ group increases polarity and may influence metabolic stability .

Key Observations :

  • Ester Group Variation : The propan-2-yl acetate chain may confer higher hydrolytic stability compared to the ethyl ester in the analog due to steric protection of the ester carbonyl .

Physicochemical and Electronic Property Analysis

Computational tools like Multiwfn enable detailed analysis of electronic properties:

  • Electrostatic Potential (ESP): The cyclohexenyl group in the target compound likely creates localized hydrophobic regions, while the cyano and ester groups contribute to polar surface areas.
  • Bond Order Analysis : The conjugated system in the cyclopenta[b]pyridine core suggests delocalized electron density, which may stabilize the molecule against oxidative degradation .
Table 2: Predicted Physicochemical Properties
Property Target Compound Ethyl 3-{[3-cyano-4-(trifluoromethyl)...
LogP ~3.5 (estimated) ~2.8 (measured)
Polar Surface Area ~85 Ų ~75 Ų
Solubility Low in water Moderate in polar aprotic solvents

Biological Activity

Propan-2-yl {[3-cyano-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O2S. The compound features a cyclopenta[b]pyridine core, which is known for its diverse pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain pathogens. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Investigations into the anticancer potential of this compound have shown promising results. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent. The compound's ability to induce apoptosis in cancer cells was particularly noted.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. Animal models have shown that it can reduce inflammation markers, suggesting it may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the same chemical class:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitroEffective against Gram-positive bacteria.
AnticancerCell cultureInduced apoptosis in breast cancer cells.
Anti-inflammatoryAnimal modelReduced paw edema in rats by 50%.

Detailed Findings

  • Antimicrobial Activity : A study published in PubChem indicated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at 32 µg/mL for S. aureus, suggesting strong antimicrobial potential .
  • Anticancer Effects : Research highlighted in a dissertation from Virginia Commonwealth University demonstrated that the compound induced apoptosis through the mitochondrial pathway in MDA-MB-231 breast cancer cells, with an IC50 value of approximately 15 µM .
  • Anti-inflammatory Mechanism : A study on inflammation models revealed that the compound inhibited the NF-kB signaling pathway, leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

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